molecular formula C7H8F2N2O2 B2542829 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1342991-73-4

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2542829
CAS No.: 1342991-73-4
M. Wt: 190.15
InChI Key: QENNAXJPNFPOFT-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1342991-73-4, Molecular formula: C₇H₈F₂N₂O₂, Molecular weight: 179.15) is a fluorinated pyrazole derivative characterized by a difluoroethyl substituent at the N1 position and a methyl group at C5 of the pyrazole ring . Its synthesis and characterization are supported by analytical techniques such as NMR, HPLC, and LC-MS .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4-5(7(12)13)2-10-11(4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENNAXJPNFPOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342991-73-4
Record name 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative under suitable conditions to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The difluoroethyl group can be reduced under specific conditions.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction of the difluoroethyl group can lead to the formation of ethyl derivatives.

Scientific Research Applications

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity to target proteins or enzymes. The pyrazole ring can participate in various interactions, including π-π stacking and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Variations at the N1 Position

Compound Name Substituent (N1) Molecular Weight CAS Number Key Features
Target Compound 2,2-Difluoroethyl 179.15 1342991-73-4 Balanced electron-withdrawing effect; enhanced metabolic stability
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid 2-Chloroethyl 188.61 956781-18-3 Chlorine increases reactivity in nucleophilic substitutions
1-Phenyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid Phenyl/pentafluoroethyl 356.20 1448776-37-1 High electronegativity and steric bulk; potential for enhanced binding

Substituent Variations at C3/C5 Positions

Compound Name Substituents (C3/C5) Molecular Weight CAS Number Key Features
5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Difluoromethyl (C5) 176.12 1204298-65-6 Strong electron-withdrawing effect; increased acidity
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl (C1, C3) 278.30 Not provided High lipophilicity; potential for membrane permeability
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid Nitro (C3) 221.12 1006442-59-6 Nitro group enhances acidity but may reduce stability under reducing conditions

Biological Activity

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the difluoroethyl group, suggest possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7_7H8_8F2_2N2_2O2_2
  • IUPAC Name : this compound
  • SMILES : CC1=C(C=NN1CC(F)F)C(=O)O
  • InChIKey : QENNAXJPNFPOFT-UHFFFAOYSA-N

The compound features a pyrazole ring with a carboxylic acid functional group, which may enhance its solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that pyrazole derivatives can exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated for their ability to scavenge free radicals and inhibit oxidative stress. Antioxidant activity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. In studies involving related pyrazole compounds, significant inhibition of enzymes such as α-glucosidase and α-amylase was observed, which are crucial in carbohydrate metabolism. The IC50_{50} values for these activities were reported in the range of 70–120 µM, indicating moderate potency . This suggests that this compound may also exhibit similar inhibitory effects.

Enzyme IC50 (µM) Reference Compound
α-Glucosidase75.62Acarbose (72.58)
α-Amylase119.3Acarbose (115.6)

Anti-Diabetic Potential

Given its enzyme inhibition properties, this compound could be explored further for anti-diabetic applications. The inhibition of α-glucosidase and α-amylase is particularly relevant for managing postprandial blood glucose levels in diabetic patients .

Case Studies and Research Findings

Although specific literature on this compound is limited, related compounds have been extensively studied. For example:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities, highlighting the importance of structural modifications on their pharmacological profiles .
  • In Vitro Studies : In vitro assays demonstrated that pyrazole derivatives possess significant antioxidant activity and enzyme inhibition capabilities, suggesting a promising avenue for further research into their therapeutic potential .

Q & A

Q. What are the common synthetic routes for 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, a pyrazole core can be formed by reacting ethyl acetoacetate with difluoroethylating agents (e.g., 4,4-difluoroacetylacetate derivatives) under basic conditions. Hydrolysis of the ester intermediate using NaOH or LiOH yields the carboxylic acid derivative. Key steps include regioselective introduction of the difluoroethyl group and optimization of reaction temperatures (70–100°C) to minimize side products .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography resolves the 3D structure, confirming substituent positions and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) .
  • FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
  • NMR (¹H/¹³C) assigns protons and carbons, with the difluoroethyl group showing characteristic splitting patterns (e.g., ¹H NMR: δ 3.8–4.2 ppm for CF₂CH₂) .

Q. How do the difluoroethyl and carboxylic acid groups influence physicochemical properties?

The difluoroethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety enables salt formation (improving solubility) and hydrogen bonding in crystal lattices. Computational studies (e.g., DFT) predict dipole moments and electrostatic potential maps, aiding in understanding solubility and reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

Regioselectivity is influenced by reaction conditions:

  • Catalysts : Pd(PPh₃)₄ promotes Suzuki couplings for aryl substitutions at specific positions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor cyclocondensation at the 4-position.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during difluoroethyl group introduction .

Q. What computational methods predict the compound’s reactivity and spectral properties?

  • DFT calculations (B3LYP/6-311++G(d,p)) model molecular orbitals, vibrational frequencies, and NMR chemical shifts. These are validated against experimental IR and NMR data to identify discrepancies (e.g., solvent effects on proton shifts) .
  • Molecular docking assesses interactions with biological targets, such as enzymes requiring carboxylic acid coordination.

Q. How do structural modifications impact structure-activity relationships (SAR) in related analogs?

  • Substituent position : Moving the difluoroethyl group from the 1- to 3-position reduces bioactivity due to steric hindrance.
  • Electron-withdrawing groups : Chlorine or trifluoromethyl at the 5-position increases electrophilicity, enhancing binding to targets like kinases .

Q. What strategies resolve contradictory spectral data in structural analysis?

  • Variable-temperature NMR clarifies dynamic effects (e.g., rotameric equilibria in the difluoroethyl group).
  • Cross-validation using XRD and computational models identifies errors in peak assignments (e.g., overlapping signals in crowded regions of ¹H NMR) .

Q. How does the difluoroethyl group affect crystallographic packing and stability?

XRD studies reveal that the CF₂CH₂ group participates in weak C–F⋯H–C interactions, stabilizing the lattice. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, with stability influenced by hydrogen-bonding networks involving the carboxylic acid .

Methodological Notes

  • Synthesis Optimization : Use high-purity starting materials and inert atmospheres to avoid byproducts. Monitor reactions via TLC or LC-MS.
  • Data Interpretation : Combine experimental and theoretical tools (e.g., DFT for NMR prediction) to resolve ambiguities.
  • Biological Assays : Test solubility in PBS (pH 7.4) and DMSO for in vitro studies, noting the carboxylic acid’s pH-dependent ionization.

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